(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Biological Activity and Drug Discovery
- Biological Activity of Carboxylic Acids : Natural carboxylic acids derived from plants show significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids influences their bioactivity, highlighting the potential of structurally related compounds for therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
- Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core component of the molecule , is widely utilized in medicinal chemistry to develop treatments for human diseases. Its inclusion in compounds enhances stereochemistry, pharmacophore exploration, and three-dimensional coverage, which are crucial for creating novel biologically active compounds (Li Petri et al., 2021).
Chemical and Physicochemical Insights
- Degradation and Stability : Studies on related compounds, such as nitisinone, provide insights into the degradation processes and stability of carboxylic acids and their derivatives under various conditions. Understanding these properties is essential for assessing the potential risks and benefits of their medical and environmental applications (Barchańska et al., 2019).
- Influence of Metals on Biological Ligands : The interaction between metals and carboxylic acids affects the electronic systems of biologically important molecules, indicating the significance of structural and electronic properties in the development of compounds for therapeutic use (Lewandowski et al., 2005).
Environmental and Material Science Applications
- Microbial Degradation of Fluorinated Compounds : The environmental fate of fluorinated carboxylic acids, including their microbial degradation and transformation into persistent pollutants, highlights the importance of understanding the environmental impact of structurally related fluorinated compounds (Liu & Avendaño, 2013).
Properties
IUPAC Name |
(2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-8(2-4-10)5-9-6-11(12(18)19)17-7-9/h1-4,9,11,17H,5-7H2,(H,18,19)/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUPLMCGEOBTBB-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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